4-Fluoro-3,5-dimethylphenol
CAS No.: 1043450-63-0
Cat. No.: VC8172043
Molecular Formula: C8H9FO
Molecular Weight: 140.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1043450-63-0 |
---|---|
Molecular Formula | C8H9FO |
Molecular Weight | 140.15 g/mol |
IUPAC Name | 4-fluoro-3,5-dimethylphenol |
Standard InChI | InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |
Standard InChI Key | OMLNGKIOQBMROL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1F)C)O |
Canonical SMILES | CC1=CC(=CC(=C1F)C)O |
Introduction
Molecular Structure and Chemical Identity
4-Fluoro-3,5-dimethylphenol belongs to the class of halogenated phenols, with the systematic IUPAC name 4-fluoro-3,5-dimethylphenol. Its molecular formula is C₈H₉FO, and it has a molecular weight of 140.15 g/mol . The compound’s structure features a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions, creating a symmetrical substitution pattern that influences its reactivity and physical properties.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Registry Number | 1043450-63-0 |
Molecular Formula | C₈H₉FO |
Molecular Weight | 140.15 g/mol |
Synonyms | 4-Fluoro-3,5-dimethyl-phenol; SCHEMBL1255766; DTXSID70719894 |
SMILES Notation | CC1=CC(=O)C(C)=C(F)C1 |
The compound’s symmetry enhances its stability, while the electron-withdrawing fluorine atom modulates the phenolic hydroxyl group’s acidity. Computational models predict a pKa value comparable to other fluorophenols (e.g., ~9.5–10.5) , though experimental validation is lacking.
Synthesis and Manufacturing
While no direct synthesis protocols for 4-fluoro-3,5-dimethylphenol are disclosed in the reviewed literature, analogous methods for chlorinated derivatives provide a framework for inference. For example, 4-chloro-3,5-dimethylphenol is synthesized via Friedel-Crafts alkylation followed by chlorination . Adapting this approach, fluorination could be achieved using agents like Selectfluor® or through Balz-Schiemann reactions.
Hypothetical Synthesis Pathway:
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Friedel-Crafts Methylation:
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3,5-Dimethylphenol undergoes methylation to introduce additional methyl groups.
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Directed Fluorination:
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Electrophilic fluorination using a fluorinating agent (e.g., F₂ or Xenon difluoride) in the presence of a Lewis acid catalyst.
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Challenges include regioselectivity control and minimizing side reactions such as over-fluorination. Industrial-scale production would require optimization for yield and purity, potentially leveraging continuous-flow reactors to enhance safety and efficiency .
Physicochemical Properties
Limited experimental data exist for 4-fluoro-3,5-dimethylphenol, but predictions can be extrapolated from structurally similar compounds:
Table 2: Predicted Physicochemical Properties
The compound’s refractive index is anticipated to be ~1.52–1.55, consistent with aromatic fluorinated compounds . Stability under ambient conditions is expected, though prolonged exposure to UV light may induce degradation.
Applications and Industrial Relevance
4-Fluoro-3,5-dimethylphenol’s primary utility lies in its role as a building block in organic synthesis. Potential applications include:
Pharmaceutical Intermediates
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Antimicrobial Agents: Fluorophenols are explored for topical antiseptics, though 4-fluoro-3,5-dimethylphenol’s efficacy remains untested .
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Prodrug Development: The phenolic group can be functionalized to improve bioavailability of drug candidates.
Agrochemicals
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Herbicides and Fungicides: Fluorinated phenols disrupt microbial cell membranes, offering potential in crop protection .
Materials Science
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Polymer Additives: As a stabilizer or cross-linking agent in fluoropolymer production.
Research Gaps and Future Directions
Despite its structural promise, 4-fluoro-3,5-dimethylphenol remains understudied. Critical research priorities include:
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Experimental Characterization: Determination of melting/boiling points, solubility, and spectral data (NMR, IR).
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Toxicological Profiling: Assessment of ecotoxicity and mammalian cell cytotoxicity.
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Synthetic Optimization: Development of scalable, regioselective fluorination methods.
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